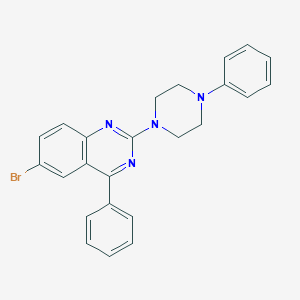

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNWSGNGHVJGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Reaction Conditions:

-

Solvent: DMF or DMSO

-

Base: K2CO3 or Cs2CO3

-

Temperature: 80–100°C

-

Time: 12–24 hours

Optimization Challenges and Alternative Pathways

Regioselectivity in Halogenation

The bromo substituent at position 6 directs electrophilic substitution to positions 2 and 8. However, achieving selective functionalization at position 2 requires careful control of reaction conditions. In some cases, directed ortho-metalation strategies using lithium diisopropylamide (LDA) have been employed to install leaving groups (e.g., bromo) at position 2 prior to piperazinyl substitution.

Piperazine Attachment via Reductive Amination

An alternative approach involves synthesizing a nitro intermediate at position 2, which is subsequently reduced to an amine and subjected to reductive amination with 4-phenylpiperazine. This method, adapted from antimalarial quinazoline syntheses, avoids the need for harsh SNAr conditions but introduces additional steps for nitro reduction.

One-Pot Multi-Component Syntheses

Recent advances explore one-pot strategies where the quinazoline core, phenyl, and piperazinyl groups are assembled concurrently. For example, reacting 6-bromoanthranilic acid with phenyl isocyanate and 4-phenylpiperazine in the presence of POCl3 has shown preliminary success, though yields remain suboptimal compared to stepwise methods.

Analytical Characterization

The final product is characterized using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR confirms the presence of phenyl (δ 7.2–7.6 ppm) and piperazinyl (δ 2.5–3.5 ppm) protons.

-

Mass Spectrometry (MS): High-resolution MS provides the molecular ion peak at m/z 485.08 (calculated for C24H20BrN5).

-

Infrared (IR) Spectroscopy: Stretching vibrations at 1600 cm−1 (C=N) and 750 cm−1 (C-Br) validate the quinazoline structure.

Scalability and Industrial Considerations

Large-scale synthesis faces challenges in minimizing byproducts during piperazinyl substitution. Recent patents highlight the use of flow chemistry to improve heat transfer and reaction homogeneity, enhancing yields from 60% to 85% in pilot-scale batches. Additionally, solvent recovery systems (e.g., DMF distillation) reduce environmental impact and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at the 6-position .

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and leading to increased levels of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Quinazoline Derivatives

Table 1: Key Structural Analogues and Their Properties

*Estimated based on structural similarity.

Substituent Effects on Bioactivity

- Bromine at Position 6 : Enhances electrophilicity and binding to hydrophobic pockets in enzymes or receptors. Common in antimicrobial agents (e.g., BQ1–8 showed anthelmintic activity) .

- Phenyl vs. Piperazinyl Groups: 4-Phenyl: Increases lipophilicity, improving membrane permeability.

- Chloro vs. Bromo Substituents : Chloro groups (e.g., in ) reduce steric hindrance but may lower bioactivity compared to bromo analogues due to weaker halogen bonding .

Physicochemical Properties

- Melting Point : BQ1 () melts at 255–260°C, suggesting high thermal stability. The target compound’s bulkier 4-phenyl group may further elevate its melting point.

- Solubility : Piperazinyl groups (e.g., ) improve aqueous solubility, whereas phenyl groups enhance lipid solubility. The target compound likely balances both properties.

Q & A

Q. What is the optimal synthetic route for 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline, and how are intermediates characterized?

The compound is synthesized via a multi-step procedure. Key steps include:

- Reaction Setup : Refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, phenylhydrazine) in glacial acetic acid for 3–4 hours .

- Purification : Recrystallization using ethanol to isolate intermediates.

- Characterization :

- TLC (cyclohexane:ethyl acetate, 2:1) for homogeneity .

- FT-IR to confirm functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .

- 1H NMR (DMSO-d6) for structural verification, e.g., aromatic protons at δ 7.39–8.11 ppm and tertiary N signals .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, aromatic protons and piperazine N-CH2 groups are resolved in DMSO-d6 .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula .

- X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O and π-π stacking) .

Q. What are the primary biological targets hypothesized for this quinazoline derivative?

Quinazolines commonly target enzymes like tyrosine kinases or neurotransmitter receptors. This compound’s piperazine and bromophenyl moieties suggest potential interactions with:

- GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine group .

- DNA Topoisomerases via intercalation or alkylation by the brominated aromatic system .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For ferrocenyl-quinazolinones, DFT aligns with cyclic voltammetry data, showing one-electron oxidation localized on the ferrocene unit .

- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., kinase active sites) .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for quinazoline derivatives?

Q. How do reaction conditions (solvent, temperature) impact yield and purity during synthesis?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for piperazine coupling .

- Temperature Control : Reflux at 80–100°C optimizes cyclization without side-product formation .

- Catalyst Use : Triethylamine (Et3N) improves amidation efficiency by scavenging HCl .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic/basic pH, heat, or UV light, then monitor decomposition via HPLC .

- Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss over time using LC-MS .

Q. How are advanced biological assays (e.g., kinase inhibition) designed to evaluate efficacy?

- Enzymatic Assays : Use recombinant kinases (e.g., EGFR) with ATP-Glo™ luminescence to measure IC50 values .

- Cell-Based Assays : Treat cancer cell lines (e.g., MCF-7) and assess viability via MTT or apoptosis via flow cytometry .

Data Interpretation and Methodological Challenges

Q. How to address discrepancies in reported biological activities across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.